molecular formula C19H17ClN4O3S B14961992 (2Z)-N-(2-chlorophenyl)-4-hydroxy-2-[(2E)-(4-methoxybenzylidene)hydrazinylidene]-5,6-dihydro-2H-1,3-thiazine-6-carboxamide

(2Z)-N-(2-chlorophenyl)-4-hydroxy-2-[(2E)-(4-methoxybenzylidene)hydrazinylidene]-5,6-dihydro-2H-1,3-thiazine-6-carboxamide

Cat. No.: B14961992
M. Wt: 416.9 g/mol
InChI Key: MAHOTZAPLQUHTK-SRZZPIQSSA-N
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Description

N-(2-CHLOROPHENYL)-2-[(2E)-2-[(4-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4-OXO-5,6-DIHYDRO-4H-1,3-THIAZINE-6-CARBOXAMIDE is a synthetic compound that belongs to the class of thiazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-CHLOROPHENYL)-2-[(2E)-2-[(4-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4-OXO-5,6-DIHYDRO-4H-1,3-THIAZINE-6-CARBOXAMIDE typically involves the condensation of appropriate starting materials under controlled conditions. Common synthetic routes may include:

    Condensation Reaction: Reacting 2-chlorobenzaldehyde with 4-methoxybenzaldehyde in the presence of hydrazine hydrate to form the hydrazone intermediate.

    Cyclization: The hydrazone intermediate undergoes cyclization with thiosemicarbazide under acidic or basic conditions to form the thiazine ring.

    Final Modification: Further modifications, such as acylation or alkylation, may be performed to introduce the carboxamide group.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-CHLOROPHENYL)-2-[(2E)-2-[(4-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4-OXO-5,6-DIHYDRO-4H-1,3-THIAZINE-6-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-CHLOROPHENYL)-2-[(2E)-2-[(4-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4-OXO-5,6-DIHYDRO-4H-1,3-THIAZINE-6-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, leading to altered biochemical pathways.

    Receptor Binding: It may bind to specific receptors on cell surfaces, triggering a cascade of cellular responses.

    DNA Interaction: The compound may interact with DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    N-(2-CHLOROPHENYL)-2-[(2E)-2-[(4-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4-OXO-5,6-DIHYDRO-4H-1,3-THIAZINE-6-CARBOXAMIDE: is similar to other thiazine derivatives, such as:

Uniqueness

The uniqueness of N-(2-CHLOROPHENYL)-2-[(2E)-2-[(4-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4-OXO-5,6-DIHYDRO-4H-1,3-THIAZINE-6-CARBOXAMIDE lies in its specific structural features, such as the presence of the 2-chlorophenyl and 4-methoxyphenyl groups, which may confer unique biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C19H17ClN4O3S

Molecular Weight

416.9 g/mol

IUPAC Name

(2Z)-N-(2-chlorophenyl)-2-[(E)-(4-methoxyphenyl)methylidenehydrazinylidene]-4-oxo-1,3-thiazinane-6-carboxamide

InChI

InChI=1S/C19H17ClN4O3S/c1-27-13-8-6-12(7-9-13)11-21-24-19-23-17(25)10-16(28-19)18(26)22-15-5-3-2-4-14(15)20/h2-9,11,16H,10H2,1H3,(H,22,26)(H,23,24,25)/b21-11+

InChI Key

MAHOTZAPLQUHTK-SRZZPIQSSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=N/N=C\2/NC(=O)CC(S2)C(=O)NC3=CC=CC=C3Cl

Canonical SMILES

COC1=CC=C(C=C1)C=NN=C2NC(=O)CC(S2)C(=O)NC3=CC=CC=C3Cl

Origin of Product

United States

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